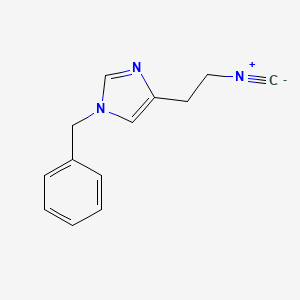![molecular formula C20H32N6O2S4 B14396639 N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide CAS No. 87202-67-3](/img/structure/B14396639.png)
N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide: is a complex organic compound with the molecular formula C({20})H({32})N({6})O({2})S(_{4}) This compound is characterized by its unique structure, which includes a decane backbone linked to two thiadiazole rings through sulfur atoms, and each thiadiazole ring is further connected to a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide typically involves multiple steps:
Formation of Thiadiazole Rings: The initial step involves the synthesis of 1,3,4-thiadiazole rings. This can be achieved by reacting thiosemicarbazide with carbon disulfide under acidic conditions.
Linking Thiadiazole Rings to Decane Backbone: The thiadiazole rings are then linked to a decane backbone through sulfur atoms. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfur linkages.
Attachment of Propanamide Groups: Finally, the propanamide groups are attached to the thiadiazole rings. This can be done through an amidation reaction using propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole rings, leading to the formation of dihydrothiadiazoles.
Substitution: The amide groups can participate in substitution reactions, where the propanamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell wall synthesis in bacteria, leading to cell lysis.
Pathways Involved: It interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby inhibiting bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Hexane-1,6-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- N,N’-[Octane-1,8-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
Uniqueness
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide is unique due to its longer decane backbone, which imparts greater flexibility and potential for forming more stable complexes with metal ions. This structural feature enhances its applications in coordination chemistry and material science.
Propiedades
Número CAS |
87202-67-3 |
|---|---|
Fórmula molecular |
C20H32N6O2S4 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
N-[5-[10-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]decylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H32N6O2S4/c1-3-15(27)21-17-23-25-19(31-17)29-13-11-9-7-5-6-8-10-12-14-30-20-26-24-18(32-20)22-16(28)4-2/h3-14H2,1-2H3,(H,21,23,27)(H,22,24,28) |
Clave InChI |
KGWMGIZPVHUVDZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NN=C(S1)SCCCCCCCCCCSC2=NN=C(S2)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




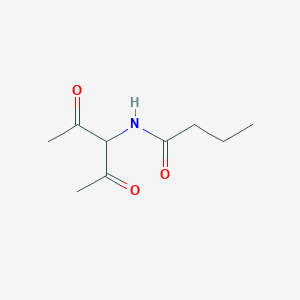
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
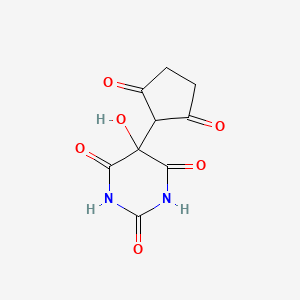
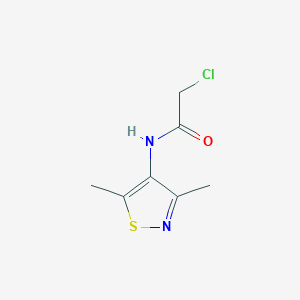

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
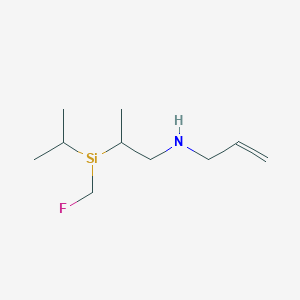
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
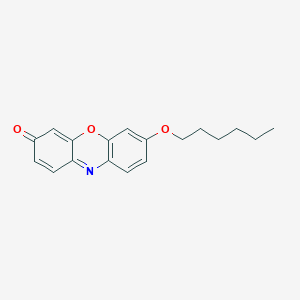
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
